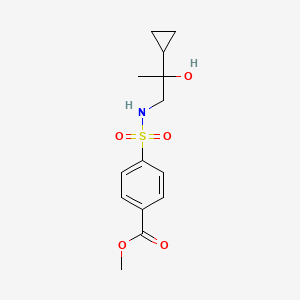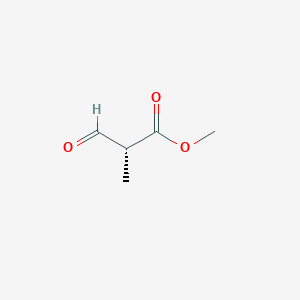
Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” is a chemical compound with the formula C4H6O3 . It is also known by other names such as Pyruvic acid, methyl ester; Methyl pyruvate; Methylglyoxylic acid methyl ester; Methyl 2-oxopropanoate .
Molecular Structure Analysis
The molecular structure of “Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” consists of 4 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 102.0886 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Methyl ®-2-methyl-3-oxopropanoate is widely used in the synthesis of various pharmaceutical compounds. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is crucial. This compound’s chiral nature allows for the creation of enantiomerically pure drugs, which can enhance the efficacy and reduce the side effects of medications .
Asymmetric Catalysis
In asymmetric catalysis, Methyl ®-2-methyl-3-oxopropanoate serves as a key substrate. It is used to produce chiral catalysts that are essential in the synthesis of enantiomerically enriched compounds. These catalysts are vital in the production of fine chemicals and pharmaceuticals, where the control of stereochemistry is crucial .
Organic Synthesis
This compound is a valuable building block in organic synthesis. It is used in various reactions, including aldol condensations, Michael additions, and other carbon-carbon bond-forming reactions. Its versatility makes it a staple in the toolkit of organic chemists working on complex molecule construction .
Biochemical Research
In biochemical research, Methyl ®-2-methyl-3-oxopropanoate is used as a probe to study enzyme mechanisms and metabolic pathways. Its structure allows researchers to investigate the activity of enzymes that interact with similar substrates, providing insights into enzyme function and regulation .
Material Science
In material science, this compound is used in the development of novel materials with specific properties. For example, it can be incorporated into polymers to modify their physical and chemical characteristics. This application is particularly relevant in the creation of advanced materials for industrial and technological uses .
Agricultural Chemistry
Methyl ®-2-methyl-3-oxopropanoate is also utilized in agricultural chemistry. It serves as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. These compounds help in protecting crops from pests and diseases, thereby enhancing agricultural productivity .
These applications highlight the versatility and importance of Methyl ®-2-methyl-3-oxopropanoate in various fields of scientific research. Each application leverages the unique chemical properties of this compound to achieve specific research and industrial goals.
Safety And Hazards
While specific safety and hazard information for “Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
methyl (2R)-2-methyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJZXYVLPKDLM-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

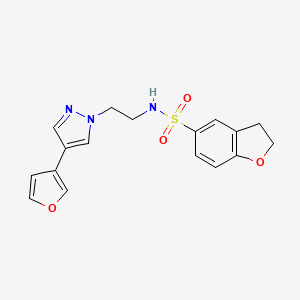
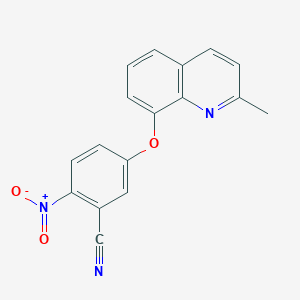

![6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2716918.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716919.png)
![N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2716921.png)
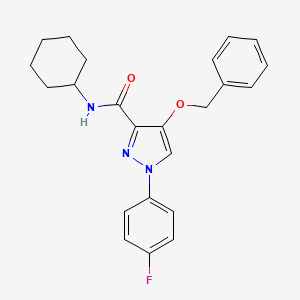

![Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2716926.png)


